molecular formula C11H12N2O B13899904 (4-Methyl-3-pyrazol-1-ylphenyl)methanol

(4-Methyl-3-pyrazol-1-ylphenyl)methanol

Cat. No.: B13899904
M. Wt: 188.23 g/mol
InChI Key: XRLADURMEYHVJK-UHFFFAOYSA-N
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Description

(4-Methyl-3-pyrazol-1-ylphenyl)methanol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3-pyrazol-1-ylphenyl)methanol typically involves the reaction of 4-methyl-1-phenyl-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds through the formation of a methylene bridge between the pyrazole ring and the phenyl group. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-pyrazol-1-ylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methyl-3-pyrazol-1-ylphenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methyl-3-pyrazol-1-ylphenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-phenyl-1H-pyrazole: A precursor in the synthesis of (4-Methyl-3-pyrazol-1-ylphenyl)methanol.

    4-Methyl-3-pyrazol-1-ylbenzaldehyde: An oxidation product of this compound.

    4-Methyl-3-pyrazol-1-ylbenzoic acid: Another oxidation product of this compound.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(4-methyl-3-pyrazol-1-ylphenyl)methanol

InChI

InChI=1S/C11H12N2O/c1-9-3-4-10(8-14)7-11(9)13-6-2-5-12-13/h2-7,14H,8H2,1H3

InChI Key

XRLADURMEYHVJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CO)N2C=CC=N2

Origin of Product

United States

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